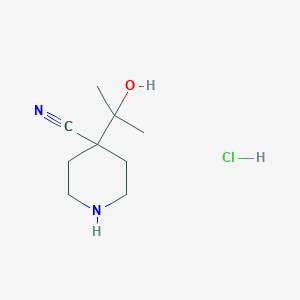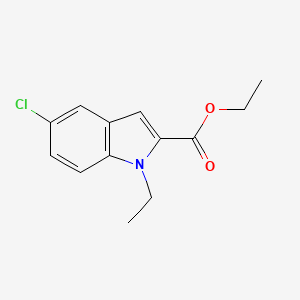
2-(2-Methylidenecyclopentyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chromatographic Separation
2-(2-Methylidenecyclopentyl)acetonitrile has been utilized in chromatographic systems for the separation of various compounds. For instance, Corbin, Schwartz, and Keeney (1960) described the use of acetonitrile as a stationary phase in liquid-liquid partition chromatography, effective for separating saturated aldehydes, methyl ketones, and other compounds (Corbin, Schwartz, & Keeney, 1960).
Metabolism in Bacteria and Plants
Firmin and Gray (1976) discovered that methyl cyanide (acetonitrile) is metabolized into several compounds, including citrate and succinate, by bacteria and higher plants. This study highlights acetonitrile's role in microbial and plant biochemistry (Firmin & Gray, 1976).
Degradation of Pollutants
Nadalig, Raymond, Gilewicz, and Budzinski (2000) developed a method to study bacterial degradation of polycyclic aromatic hydrocarbons (PAHs), utilizing acetonitrile as a solvent. This research contributes to understanding how bacteria can break down environmental pollutants (Nadalig, Raymond, Gilewicz, & Budzinski, 2000).
Synthetic Organic Chemistry
Tsuji, Kobayashi, Kataoka, and Takahashi (1980) demonstrated the use of acetonitrile in the palladium-catalyzed cyclization reaction for synthesizing cyclic ketones, illustrating its utility in complex organic synthesis (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).
Photoreduction Processes
Provatas, Epling, Stuart, and Yeudakimau (2014) investigated the photoreduction of acetonitrile to acetaldehyde in dilute aqueous solutions. This study contributes to understanding the chemical transformations of acetonitrile under photochemical conditions (Provatas, Epling, Stuart, & Yeudakimau, 2014).
Catalytic Reactions and Polymerization
Wiesbrock, Hoogenboom, Leenen, Meier, and Schubert (2005) utilized acetonitrile in the living cationic ring-opening polymerization of various oxazolines, showcasing its role in facilitating high-temperature polymerization processes (Wiesbrock, Hoogenboom, Leenen, Meier, & Schubert, 2005).
Molecular Dynamics and Computational Studies
Alvarez, Llerena Suster, and McCarthy (2014) discussed the use of acetonitrile in molecular dynamics studies, particularly for understanding enzyme behavior in acetonitrile solutions. This research aids in the computational modeling of biochemical processes (Alvarez, Llerena Suster, & McCarthy, 2014).
Safety and Hazards
特性
IUPAC Name |
2-(2-methylidenecyclopentyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-3-2-4-8(7)5-6-9/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSJQXBHTOPAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC1CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)
![(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2817425.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2817427.png)





![4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B2817435.png)
![[S,(+)]-alpha-Hydroxy-3-thiopheneacetic acid](/img/structure/B2817437.png)
![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)
![N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2817439.png)

